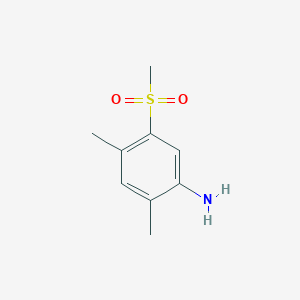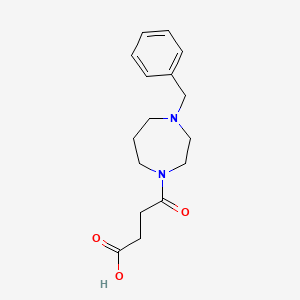![molecular formula C18H13FN2O3 B1334274 1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde CAS No. 618101-64-7](/img/structure/B1334274.png)
1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde
Vue d'ensemble
Description
The compound "1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde" is a pyrazole derivative that is of interest due to its potential applications in various fields, including medicinal chemistry. Pyrazole derivatives are known for their diverse biological activities and are often explored for their pharmacological potential. The presence of a fluorophenyl group in the compound suggests that it may exhibit unique physical and chemical properties, as well as biological activity.
Synthesis Analysis
The synthesis of pyrazole derivatives can be achieved through various methods. One such method involves the use of Vilsmeier-Haack reagent, as demonstrated in the synthesis of a series of novel 1-[(2,6-dichloro-4-trifluoromethyl)phenyl]-3-aryl-1H-pyrazole-4-carbaldehydes . Although the specific compound is not mentioned, the synthesis approach using Vilsmeier-Haack reagent could potentially be adapted for its synthesis, considering the structural similarities with the compounds studied in .
Molecular Structure Analysis
The molecular structure and vibrational frequencies of pyrazole derivatives can be investigated both experimentally and theoretically, as seen in the study of 3-(4-fluorophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde . The optimized molecular structure, vibrational assignments, and stability analysis through natural bonding orbital analysis provide insights into the electronic properties of such compounds. The molecular electrostatic potential map from this study indicates possible sites for electrophilic and nucleophilic attacks, which could be relevant for understanding the reactivity of the compound .
Chemical Reactions Analysis
The reactivity of pyrazole derivatives can be influenced by the substituents on the phenyl ring and the pyrazole moiety. For instance, the fluorine atom and the carbonyl group are crucial for binding interactions, as suggested by molecular docking studies . These findings could be extrapolated to predict the chemical reactivity of the compound , especially in the context of potential phosphodiesterase inhibitory activity.
Physical and Chemical Properties Analysis
The physical and chemical properties of pyrazole derivatives can vary significantly with different substituents. Solvatochromic and photophysical studies, such as those conducted on 3-(4-bromophenyl)-5-phenyl-4,5-dihydro-1H-pyrazole-1-carbaldehyde, reveal how solvent polarity can affect the emission spectrum and quantum yield of these compounds . Such studies are essential for understanding the behavior of the compound under different environmental conditions and could be indicative of the properties of "1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde".
Applications De Recherche Scientifique
Synthesis and Structural Properties
- Synthesis Techniques and Crystal Structures : Compounds related to 1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde are synthesized using various methods, including condensing chalcones with hydrazine hydrate in the presence of aliphatic acids. Their structures are characterized by X-ray single crystal structure determination, providing insights into dihedral angles and molecular conformations (Loh et al., 2013).
Bioactivity and Pharmaceutical Potential
Inhibitors of B-Raf Kinase : Derivatives of this compound have been synthesized and evaluated for B-Raf inhibitory and anti-proliferation activities, demonstrating significant biological activity. This suggests potential use in therapeutic applications, particularly in targeting B-Raf kinase, which is relevant in cancer research (Yang et al., 2012).
Antimicrobial Activity : Research on novel chitosan Schiff bases based on heterocyclic moieties, including derivatives of 1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde, indicates potential antimicrobial activity. This highlights its application in developing new antimicrobial agents (Hamed et al., 2020).
Anti-Lung Cancer Activity : Compounds related to this chemical structure have shown anticancer activity against human cancer cell lines, including lung cancer, at low concentrations. This suggests its relevance in developing new anticancer drugs (Hammam et al., 2005).
Optical and Electronic Properties
Optical and Structural Analysis : Studies on molecular structure, vibrational frequencies, and optical properties show potential in understanding the charge transfer within the molecule and its role in nonlinear optics. This is crucial for applications in materials science and photonic devices (Mary et al., 2015).
Fluorescent Dyes and Sensing Applications : The compound and its derivatives have been used in the synthesis of highly fluorescent dyes. These show potential as bases for the development of acidic environment sensors due to changes in emission spectra upon protonation (Wrona-Piotrowicz et al., 2022).
Synthesis of Aza- and Diazaphenanthrene Derivatives : Utilizing 1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1H-pyrazole-4-carbaldehyde in the synthesis of these derivatives offers insights into potential applications in organic chemistry and material science (Kozlov & Gusak, 2007).
Propriétés
IUPAC Name |
3-(2,3-dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)pyrazole-4-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H13FN2O3/c19-14-2-4-15(5-3-14)21-10-13(11-22)18(20-21)12-1-6-16-17(9-12)24-8-7-23-16/h1-6,9-11H,7-8H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LPOLOWBCYYQENN-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC2=C(O1)C=CC(=C2)C3=NN(C=C3C=O)C4=CC=C(C=C4)F | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H13FN2O3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID801128263 | |
| Record name | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
324.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
1-(4-Fluorophenyl)-3-(2,3-dihydrobenzo[b][1,4]dioxin-6-yl)-1h-pyrazole-4-carbaldehyde | |
CAS RN |
618101-64-7 | |
| Record name | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | CAS Common Chemistry | |
| URL | https://commonchemistry.cas.org/detail?cas_rn=618101-64-7 | |
| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
| Record name | 3-(2,3-Dihydro-1,4-benzodioxin-6-yl)-1-(4-fluorophenyl)-1H-pyrazole-4-carboxaldehyde | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID801128263 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



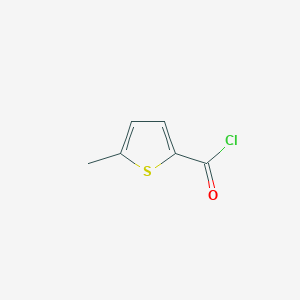
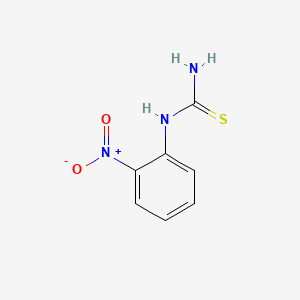
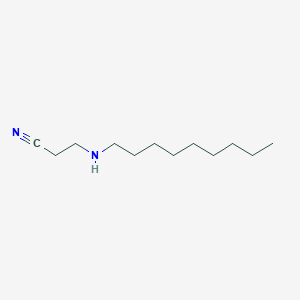




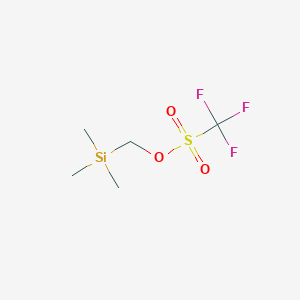
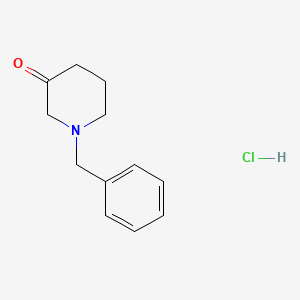
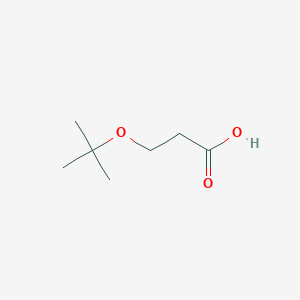
![3-[Benzyl(tert-butoxycarbonyl)amino]propanoic acid](/img/structure/B1334209.png)
